molecular formula C25H25N5O3S B2834874 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1030120-33-2

2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2834874
CAS No.: 1030120-33-2
M. Wt: 475.57
InChI Key: DOQCMYLCJHRHMM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that features a combination of phenyl, triazoloquinoxaline, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazoloquinoxaline moiety: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the phenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_4O_4S, with a molecular weight of approximately 428.56 g/mol. The structure includes a 1,3-oxazole ring fused with a triazole and quinoxaline moiety, which is significant for its biological activity.

Structural Features

  • Oxazole Ring : Contributes to the compound's stability and reactivity.
  • Triazole and Quinoxaline Moieties : Known for their biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing oxazole and quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of multidrug-resistant pathogens by targeting bacterial DNA gyrase and dihydrofolate reductase (DHFR) .

Anticancer Potential

The incorporation of triazole rings in pharmaceutical compounds has been linked to anticancer activities. Compounds similar to the one have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration .

Neuroprotective Effects

Some studies suggest that derivatives of triazoles may provide neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Anti-inflammatory Properties

Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table: Summary of Research Findings

Study ReferenceApplicationFindings
AntimicrobialSignificant inhibition of MDR pathogens
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionModulated neurotransmitter levels
Anti-inflammatoryReduced cytokine production

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Influencing cellular pathways: Altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-methyloxazole: Lacks the triazoloquinoxaline moiety.

    4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole: Lacks the phenyl group.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews existing research on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,3-oxazole ring which is known for various biological activities.
  • A triazole moiety that enhances the compound's pharmacological profile.
  • Dimethoxyphenyl and methyl substituents that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Below are the key findings:

Anticancer Activity

Research indicates that derivatives of quinoxaline and oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and inhibiting critical signaling proteins such as STAT3 .
  • A study reported an IC50 value of approximately 10.58 μM for related quinoxaline derivatives against HeLa cells, indicating potent anticancer effects .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties:

  • Compounds with similar scaffolds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain triazole derivatives exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II enzymes .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties:

  • Similar compounds have shown effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of compounds related to the target compound:

StudyCompoundCell Line/TargetIC50 Value (μM)Mechanism
QW12HeLa10.58Apoptosis induction via ROS
PYZ16COX-II0.52Selective COX-II inhibition
1,2,4-triazole derivativesMCF-7 (breast cancer)Significant cytotoxicity compared to cisplatinChemotherapeutic effects

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-8-6-7-9-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-10-11-20(31-4)21(12-16)32-5/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQCMYLCJHRHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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